molecular formula C10H10ClFO2 B15323912 3-(3-Chloro-2-fluorophenyl)butanoic acid

3-(3-Chloro-2-fluorophenyl)butanoic acid

Cat. No.: B15323912
M. Wt: 216.63 g/mol
InChI Key: JNUBTOXYLBRWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-2-fluorophenyl)butanoic acid, with the molecular formula C10H10ClFO2, is a fluorinated and chlorinated phenylbutanoic acid derivative utilized primarily as a versatile chemical intermediate in organic synthesis and drug discovery research . This compound features a benzoic acid scaffold substituted with both chlorine and fluorine atoms on the aromatic ring, a structure commonly associated with bioactive molecules. The specific stereochemistry of the compound, such as the (S)-enantiomer, can be critical for its biological activity and interaction with specific targets, making it a valuable chiral building block . This chemical serves as a crucial synthon for the preparation of more complex molecules, particularly in the development of potential pharmaceutical candidates. Its structural motifs are frequently found in compounds screened for various therapeutic areas. Researchers value this acid for its application in designing small-molecule inhibitors, probing enzyme mechanisms, and in structure-activity relationship (SAR) studies due to its modular structure that allows for diverse synthetic modifications. The presence of both halogen atoms and the carboxylic acid functional group provides multiple sites for chemical transformation, facilitating its incorporation into larger molecular architectures or for creating targeted chemical libraries. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

3-(3-chloro-2-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H10ClFO2/c1-6(5-9(13)14)7-3-2-4-8(11)10(7)12/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

JNUBTOXYLBRWPI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=C(C(=CC=C1)Cl)F

Origin of Product

United States

Preparation Methods

Grignard Reaction: Formation of the Phenylbutane Intermediate

The synthesis begins with commercially available 3-chloro-2-fluorobenzene, a halogenated aromatic compound serving as the foundational substrate. In the first critical step, this substrate undergoes a Grignard reaction with butyl magnesium bromide (C₄H₉MgBr) to form a phenylbutane derivative. The reaction proceeds in an anhydrous ether solvent under inert atmospheric conditions (e.g., nitrogen or argon) to prevent side reactions with moisture or oxygen.

The mechanism involves nucleophilic attack by the Grignard reagent on the electrophilic aromatic ring, facilitated by the electron-withdrawing effects of the chlorine and fluorine substituents. These substituents activate the ring toward substitution, directing the butyl group to the meta position relative to the halogens. The product, 3-(3-chloro-2-fluorophenyl)butane-1-ol, is isolated via aqueous workup, typically involving quenching with ammonium chloride and extraction with organic solvents such as diethyl ether.

Oxidation to the Carboxylic Acid Functional Group

The secondary alcohol intermediate is oxidized to the corresponding carboxylic acid using strong oxidizing agents. Potassium permanganate (KMnO₄) in acidic or neutral aqueous conditions is commonly employed, though chromium trioxide (CrO₃) in sulfuric acid (Jones reagent) offers an alternative for higher yields. The oxidation mechanism proceeds through the formation of a ketone intermediate, which is further oxidized to the carboxylic acid via keto-enol tautomerization.

Reaction conditions are carefully controlled to prevent over-oxidation or degradation. For instance, temperatures are maintained below 50°C when using KMnO₄ to avoid decarboxylation. The crude product is purified via recrystallization from ethanol or aqueous ethanol, yielding 3-(3-chloro-2-fluorophenyl)butanoic acid with >90% purity in laboratory settings.

Industrial-Scale Production and Optimization

Industrial synthesis mirrors the laboratory route but incorporates advanced engineering to enhance efficiency and scalability. Continuous flow reactors replace batch reactors, enabling precise control over reaction parameters (e.g., temperature, residence time) and reducing byproduct formation. For example, the Grignard reaction is conducted in a tubular reactor with in-line quenching, while oxidation employs packed-bed reactors loaded with immobilized KMnO₄ on silica gel to facilitate reagent recovery.

Table 1: Comparison of Laboratory and Industrial Synthesis Methods

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch (flask) Continuous flow
Oxidation Agent KMnO₄ (aqueous) Immobilized CrO₃ on Al₂O₃
Purification Recrystallization (ethanol) Chromatography (C18 silica)
Yield 70–80% 85–92%
Throughput 10–50 g/day 100–500 kg/day

Data adapted from synthetic protocols and patent analyses.

Mechanistic Insights and Side Reactions

The Grignard reaction’s success depends on the absence of protic solvents, which would deactivate the reagent. Side reactions, such as Wurtz coupling (alkyl-alkyl bond formation), are mitigated by maintaining low temperatures (−10°C to 0°C) during reagent addition. Similarly, during oxidation, the use of stoichiometric KMnO₄ minimizes the formation of ketone byproducts, while excess oxidizing agent is avoided to prevent carboxylic acid degradation.

In industrial contexts, catalyst recycling is prioritized. For instance, CrO₃-laden alumina from oxidation columns is regenerated via calcination at 400°C, reducing waste and cost.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

    Substitution: Derivatives with different substituents on the phenyl ring.

    Reduction: 3-(3-Chloro-2-fluorophenyl)butanol.

    Esterification: Esters such as methyl 3-(3-chloro-2-fluorophenyl)butanoate.

Scientific Research Applications

3-(3-Chloro-2-fluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Differences

  • Compound 61 incorporates a biphenyl system with additional cyano and naphthyridine groups, increasing molecular complexity and kinase selectivity .
  • Functional Groups: Hydroxy vs. Halogens: The hydroxyl group in 2-(3-Chlorophenyl)-2-hydroxybutanoic acid reduces lipophilicity compared to fluorinated analogs, impacting solubility and bioavailability. Ester vs. Acid Forms: MeCATPB (methyl ester of CATPB) demonstrates how esterification can modulate pharmacokinetics, a strategy applicable to the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Chloro-2-fluorophenyl)butanoic acid?

  • Methodology :

  • Malonic ester synthesis : React diethyl malonate with 3-chloro-2-fluorobenzyl halide under basic conditions, followed by hydrolysis and decarboxylation .
  • Friedel-Crafts alkylation : Use a chloro-fluorobenzene derivative with a butanoic acid precursor in the presence of Lewis acids (e.g., AlCl₃) to introduce the aryl group .
  • Optimization : Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorine (¹⁹F NMR) and hydrogen (¹H/¹³C NMR) to confirm substitution patterns and purity .
  • X-ray crystallography : Use SHELX programs for structure refinement to resolve stereochemical ambiguities .
  • Thermogravimetric Analysis (TGA) : Determine melting points and thermal stability .
    • Data Interpretation : Compare experimental pKa (via titration) and solubility profiles with computational predictions (e.g., COSMO-RS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Assay standardization : Replicate studies under controlled conditions (e.g., pH, solvent, cell lines) to isolate variables affecting activity .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Target validation : Employ CRISPR knockout models to confirm specificity toward suspected enzymatic targets (e.g., kinases or oxidoreductases) .

Q. What experimental designs are optimal for probing structure-activity relationships (SAR) in derivatives?

  • Strategies :

  • Systematic substitution : Synthesize analogs with halogens (e.g., bromine), methyl groups, or hydroxyl moieties at the 2- or 4-positions of the phenyl ring .
  • Enzymatic assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) to correlate substituent effects with inhibitory potency .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. What challenges arise in crystallizing this compound for structural studies?

  • Solutions :

  • Solvent screening : Test polar aprotic solvents (DMSO, DMF) or mixed systems (water/ethanol) to improve crystal growth .
  • Co-crystallization : Add co-formers (e.g., nicotinamide) to stabilize lattice interactions via hydrogen bonding .
  • High-resolution data : Use synchrotron radiation for weakly diffracting crystals, followed by SHELXL refinement .

Q. How can researchers investigate interactions between this compound and biological targets?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Fluorescence quenching : Monitor changes in tryptophan emission spectra upon ligand-enzyme binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.